3,3,5,6-Tetramethyl-1-indanone
Description
Chemical Structure and Properties 3,3,5,6-Tetramethyl-1-indanone (CAS: 54789-22-9) is a bicyclic ketone with the molecular formula C₁₃H₁₆O and a molecular weight of 188.26 g/mol . Its structure features a fused benzene and cyclopentane ring, with methyl substituents at positions 3, 3, 5, and 6 (Figure 1). The compound is synthesized via superacid-catalyzed cyclization of substituted chalcones or through dimerization of indene intermediates under specific conditions .
Properties
Molecular Formula |
C13H16O |
|---|---|
Molecular Weight |
188.26 g/mol |
IUPAC Name |
3,3,5,6-tetramethyl-2H-inden-1-one |
InChI |
InChI=1S/C13H16O/c1-8-5-10-11(6-9(8)2)13(3,4)7-12(10)14/h5-6H,7H2,1-4H3 |
InChI Key |
BXABKFVJTUQBMS-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C=C1C)C(CC2=O)(C)C |
Canonical SMILES |
CC1=CC2=C(C=C1C)C(CC2=O)(C)C |
physical_description |
Solid |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Structurally Similar Compounds
Structural Isomers and Positional Analogues
(CAS: 10474-33-6)
- Structure : Methyl groups at positions 2, 2, 3, and 3.
- Key Differences :
4-(Trifluoromethyl)-1-indanone (CAS: 68755-42-0)
- Structure : A trifluoromethyl (-CF₃) group at position 4.
- Key Differences: Electronic Effects: The electron-withdrawing -CF₃ group alters reactivity and dipole moments compared to methyl substituents. Bioactivity: Fluorinated indanones often exhibit enhanced metabolic stability and binding affinity in drug design .
Functional Analogues
Phthalimide-Based AChE Inhibitors
- Example : Donepezil analogues with phthalimide moieties.
- Comparison: Both indanone and phthalimide rings act as peripheral binding site inhibitors of AChE. 3,3,5,6-Tetramethyl-1-indanone’s methyl groups may enhance lipophilicity, improving blood-brain barrier penetration compared to polar phthalimide derivatives .
Indanone-Chalcone Hybrids (e.g., Compound 3h)
- Structure : 4,5,6-Trimethoxy-2,2-dimethyl-3-phenylindan-1-one.
- Key Differences :
Physicochemical and Chromatographic Properties
Table 1: Comparative Data for Indanones and Analogues
Notes:
- Retention Time (RT): 3,3,5,6-Tetramethyl-1-indanone elutes earlier than bulkier naphthalene derivatives (e.g., 1,6,7-Trimethylnaphthalene at 20.45 min), reflecting its moderate polarity .
- Retention Index (RI) : Matches NIST database values (1545–1555), aiding in GC-MS identification .
Preparation Methods
Reaction Overview
The HF-catalyzed method, patented in EP0567953A1, enables a one-step synthesis of 3,3,5,6-tetramethyl-1-indanone through the condensation of m-xylene (aromatic substrate) and 3,3-dimethylacrylic acid ethyl ester (acylating agent) in anhydrous hydrogen fluoride. This exothermic reaction proceeds via Friedel-Crafts acylation , followed by cyclization to form the indanone backbone.
Key Reaction Parameters:
| Parameter | Optimal Range |
|---|---|
| Molar Ratio (I:II:HF) | 1 : 0.9–1.2 : 20–50 |
| Temperature | 0°C – 80°C |
| Pressure | 1–15 atm |
| Reaction Time | 1–24 hours |
Mechanistic Pathway
-
Electrophilic Acylation : HF protonates the ester carbonyl, generating an acylium ion that reacts with m-xylene’s aromatic ring.
-
Cyclization : Intramolecular attack of the acylated intermediate forms the indanone ring.
-
Isomerization : The reaction yields a mixture of constitutional isomers (III and IIIa), separable via column chromatography.
Advantages and Industrial Feasibility
-
Yield : Near-quantitative (95–98%) under optimized conditions.
-
Catalyst Recovery : 90–95% HF recovery via distillation, minimizing waste.
-
Scalability : Demonstrated at pilot-plant scale with corrosion-resistant reactors (e.g., Hastelloy C-276).
Niobium Pentachloride (NbCl₅)-Mediated Friedel-Crafts Synthesis
Reaction Design
Developed by Barbosa et al., this method employs NbCl₅ as a Lewis acid catalyst to facilitate a double Friedel-Crafts reaction between 3,3-dimethylacrylic acid and substituted aromatics. The process achieves regioselective acylation-cyclization in a single step.
Optimization Conditions:
| Condition | Effect on Yield |
|---|---|
| NbCl₅ Loading (mol%) | 10–15% optimal |
| Solvent | Dichloroethane > Toluene |
| Temperature | 80°C – 100°C |
Mechanistic Insights
Performance Metrics
-
Yield : 60–78% for 3,3,5,6-tetramethyl derivatives.
-
Limitations : Requires strict moisture exclusion and generates stoichiometric Nb waste.
Comparative Analysis of Synthetic Routes
| Parameter | HF Method | NbCl₅ Method |
|---|---|---|
| Yield | 95–98% | 60–78% |
| Catalyst Cost | Low (HF recovery) | High (NbCl₅ non-reusable) |
| Reaction Time | 1–24 hours | 6–12 hours |
| Byproducts | Isomeric mixtures | Oligomeric side products |
| Industrial Adoption | Widespread in fragrance industry | Academic/Pharma R&D |
Applications and Downstream Processing
Q & A
Q. What analytical techniques are recommended for identifying and characterizing 3,3,5,6-Tetramethyl-1-indanone in complex mixtures?
Gas chromatography-mass spectrometry (GC-MS) is the primary method for identification, leveraging retention indices (RI) and molecular ion peaks. For 3,3,5,6-Tetramethyl-1-indanone, experimental RI values (e.g., 1555 via NIST) and a molecular ion at m/z 188.26 (C₁₃H₁₆O) are critical markers . Structural confirmation requires comparison with standards using high-resolution MS and nuclear magnetic resonance (NMR) to resolve methyl group stereochemistry.
Q. What synthetic routes are commonly employed to produce 3,3,5,6-Tetramethyl-1-indanone?
Key methods include:
- Cyclization under superacid conditions : Triflic acid (TfOH) facilitates intramolecular cyclization of trichlorobut-enone precursors, yielding indanones via superelectrophilic intermediates .
- Reductive dimerization : Lithium aluminum hydride (LiAlH₄) reduces precursor ketones (e.g., 5,5',6,6'-tetramethoxy derivatives) to indenes, followed by acid-catalyzed dimerization . Yields vary with steric hindrance; bulky substituents slow reaction kinetics .
Q. What biological activities have been reported for 3,3,5,6-Tetramethyl-1-indanone?
The compound exhibits antifungal activity in plant extracts (e.g., Viscum album L.), though mechanisms remain uncharacterized . Its structural analogs, such as 4-(trifluoromethyl)-1-indanone, show moderate enzyme inhibition and receptor affinity, suggesting potential pharmacological relevance .
Advanced Research Questions
Q. How do substituent patterns (e.g., methyl groups) influence the reactivity of 3,3,5,6-Tetramethyl-1-indanone in reduction reactions?
Steric effects dominate:
- Reduction rates : 3,3-Dimethyl-1-indanone reduces faster than 2,2,3,3-tetramethyl derivatives due to reduced steric hindrance at the carbonyl site .
- Catalytic acceleration : Trace metals (e.g., cobalt) enhance reduction efficiency in lithium-ammonia systems by stabilizing ketyl radical intermediates . Computational modeling (DFT) can predict substituent impacts on transition-state energetics .
Q. What mechanistic insights explain the formation of aromatic hydrocarbons from 3,3,5,6-Tetramethyl-1-indanone under reductive conditions?
The reduction proceeds via:
- Dissolving metal reduction : Lithium in ammonia generates solvated electrons, abstracting protons to form ketyl radicals.
- Quenching : Ammonium chloride protonates intermediates, yielding 1,1,5,6-tetramethylindan (C₁₃H₁₈) . Steric shielding by methyl groups slows radical recombination, necessitating longer reaction times for fully substituted derivatives .
Q. How can structure-activity relationships (SAR) guide the design of indanone derivatives for acetylcholinesterase (AChE) inhibition?
- Core scaffold : The indanone ring mimics donepezil’s pharmacophore, enabling binding to AChE’s peripheral anionic site (PAS) .
- Substituent optimization : Methyl groups at positions 3,5,6 enhance lipophilicity, improving blood-brain barrier penetration, but excess bulk reduces enzyme affinity .
- In silico screening : Molecular docking (e.g., AutoDock Vina) predicts binding energies for analogs, prioritizing candidates with halogen or methoxy substituents .
Q. What computational approaches resolve contradictions in reported biological activities of 3,3,5,6-Tetramethyl-1-indanone?
- Meta-analysis : Cross-referencing GC-MS data (e.g., RI, m/z) ensures compound identity across studies .
- QSAR modeling : Quantitative structure-activity relationships correlate methyl group positioning with antifungal potency, reconciling divergent experimental outcomes .
- Dose-response assays : Standardizing protocols (e.g., MIC for antifungal activity) minimizes variability in bioactivity reports .
Q. What strategies validate synthetic pathways for 3,3,5,6-Tetramethyl-1-indanone in high-yield, scalable reactions?
- Kinetic studies : Monitoring reaction progress via in situ FT-IR or HPLC identifies rate-limiting steps (e.g., cyclization in TfOH) .
- Catalyst screening : Testing Brønsted/Lewis acids (e.g., AlCl₃ vs. TfOH) optimizes cyclization efficiency .
- Purification protocols : Flash chromatography (hexane:ethyl acetate) or bulb-to-bulb distillation isolates products with >95% purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
